Rubidium tetrafluoroborate

Description

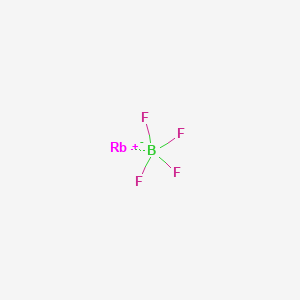

Structure

2D Structure

Properties

IUPAC Name |

rubidium(1+);tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.Rb/c2-1(3,4)5;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERZTPVDEIGCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940422 | |

| Record name | Rubidium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18909-68-7 | |

| Record name | Borate(1-), tetrafluoro-, rubidium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18909-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rubidium tetrafluoroborate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rubidium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Techniques

Solution-Phase Synthetic Routes

The synthesis of rubidium tetrafluoroborate (B81430) in solution is the most common approach, leveraging the solubility of reactants and the insolubility of the product under specific conditions. These methods are often straightforward and can be scaled for various production needs.

Precipitation from Aqueous Solutions

A primary and well-established method for synthesizing alkali metal tetrafluoroborates, including rubidium tetrafluoroborate, involves the reaction of an alkali metal salt with boric acid and hydrofluoric acid. nih.gov The typical starting material for rubidium is rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (B78521) (RbOH).

Reaction with Rubidium Carbonate: 2Rb₂CO₃ + 4B(OH)₃ + 8HF → 2RbBF₄ + 11H₂O + CO₂

Reaction with Rubidium Hydroxide: RbOH + HBF₄ → RbBF₄ + H₂O

In a typical procedure, boric acid is dissolved in hydrofluoric acid to form tetrafluoroboric acid (HBF₄) in situ. The rubidium salt is then added to this solution, leading to the precipitation of this compound, which has limited solubility in water, especially in the presence of excess fluoride (B91410) ions. The reaction is generally carried out at controlled temperatures to manage the exothermic nature of the acid-base neutralization.

| Reactant | Molar Mass ( g/mol ) | Key Role |

| Rubidium Carbonate (Rb₂CO₃) | 230.95 | Source of Rubidium Cations |

| Boric Acid (H₃BO₃) | 61.83 | Source of Boron |

| Hydrofluoric Acid (HF) | 20.01 | Source of Fluoride and Catalyst |

Cation Exchange Reactions

Cation exchange chromatography is another solution-phase route for the preparation of high-purity this compound. This method is particularly useful for producing the salt from more readily available starting materials and for achieving a high degree of purity.

In this process, a cation exchange resin is first loaded with rubidium ions by passing a solution of a soluble rubidium salt, such as rubidium chloride (RbCl), through the resin column. Subsequently, a solution of tetrafluoroboric acid is passed through the column. The rubidium ions on the resin are exchanged for hydrogen ions from the acid, resulting in the formation of this compound in the eluent.

The efficiency of the cation exchange process is dependent on several factors, including the type of resin used, the flow rate of the solutions, and the concentration of the reactants. This method allows for the removal of unwanted cationic impurities that may be present in the initial rubidium salt.

Non-Aqueous and Specialized Synthesis Approaches

While aqueous routes are common, non-aqueous and specialized synthesis methods offer advantages in certain situations, such as when anhydrous products are required or when seeking to produce materials with specific morphologies.

Synthesis in Organic Media

The synthesis of tetrafluoroborate salts can also be conducted in organic solvents. This approach is often employed to control the particle size of the resulting crystals or to avoid the incorporation of water into the crystal lattice. For instance, the reaction of a rubidium alkoxide with tetrafluoroboric acid in an anhydrous alcohol can yield this compound. The choice of solvent is critical and depends on the solubility of the reactants and the desired product characteristics. The use of organic media can also facilitate the separation of the product, as the solubility of inorganic salts is often lower in organic solvents compared to water.

Electrochemical Synthesis Methodologies for Analogous Tetrafluoroborates

Electrochemical methods have been explored for the synthesis of various metal tetrafluoroborates. wikipedia.org While specific details for the direct electrochemical synthesis of this compound are not widely reported, analogous processes for other metals suggest a potential route. For example, the electrolysis of a metal anode in a solution containing tetrafluoroboric acid can lead to the formation of the corresponding metal tetrafluoroborate.

A hypothetical electrochemical synthesis of this compound could involve the use of a rubidium amalgam or a rubidium salt solution in an electrochemical cell with a source of tetrafluoroborate ions. Anodic oxidation of the rubidium species in the presence of BF₄⁻ ions could lead to the formation of RbBF₄. Electrochemical fluorination is another advanced technique where a substrate is oxidized in the presence of a fluoride source, which can be a tetrafluoroborate salt itself, acting as both the electrolyte and the fluoride donor. nih.govacs.orgresearchgate.net

Strategies for Purification and Controlled Crystallization

The purity and crystalline quality of this compound are crucial for its applications. Therefore, purification and controlled crystallization are critical final steps in its preparation.

Recrystallization is the most common method for purifying solid inorganic salts like this compound. mt.comrsc.orgrochester.eduwikipedia.org This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The general procedure for recrystallization involves:

Dissolving the impure solid: The crude this compound is dissolved in a suitable solvent (often water) at an elevated temperature to form a saturated or near-saturated solution.

Hot filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling and crystallization: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of this compound decreases, leading to the formation of crystals. Impurities that are more soluble will remain in the mother liquor.

Isolation of crystals: The purified crystals are separated from the cold mother liquor by filtration.

Washing and drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove the solvent.

Controlled crystallization aims to produce crystals of a specific size and morphology. This can be achieved by carefully controlling the rate of cooling, the concentration of the solution, and the presence of any additives. For inorganic fluorides, controlling these parameters is key to obtaining high-quality, uniform crystals. iomcworld.orgnih.govresearchgate.net

| Parameter | Effect on Crystallization |

| Rate of Cooling | Slow cooling generally leads to larger, more well-defined crystals. Rapid cooling can result in smaller, less perfect crystals. |

| Solvent | The choice of solvent affects the solubility of the compound and the crystal habit. |

| Concentration | The degree of supersaturation influences the nucleation and growth of crystals. |

| Agitation | Stirring can affect the crystal size distribution. |

Crystallographic and Solid State Structural Elucidation

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a cornerstone technique for the determination of crystal structures. Both single-crystal and powder XRD methods have been instrumental in elucidating the atomic arrangement of rubidium tetrafluoroborate (B81430).

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most detailed and accurate picture of a crystal structure. sydney.edu.au This technique involves directing a beam of X-rays onto a small, single crystal of the material. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to determine the precise positions of each atom in the unit cell. sydney.edu.au Studies on rubidium tetrafluoroborate have utilized SCXRD to refine its structural parameters with high precision. cdnsciencepub.com For instance, the crystal structure of this compound has been redetermined with significant accuracy, leading to a final agreement residual (R-value) of 0.064 for observed reflections. cdnsciencepub.com

Determination of Crystal System and Space Group

Through the analysis of diffraction data, the fundamental symmetry properties of the this compound crystal have been established. It crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. cdnsciencepub.com The specific space group has been identified as Pnma (No. 62). cdnsciencepub.comnih.gov This space group notation describes the symmetry elements present in the crystal, including mirror planes and glide planes, which dictate the arrangement of atoms within the unit cell. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 9.07 Å |

| b | 5.6 Å |

| c | 7.23 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Z | 4 |

Data sourced from PubChem CID 23696894. nih.gov

Refinement of Atomic Parameters and Anisotropic Thermal Motion

The refinement process in crystallography involves adjusting atomic coordinates and thermal parameters to achieve the best possible match between the calculated and observed diffraction patterns. For this compound, atomic parameters have been refined using a block diagonal least squares method. cdnsciencepub.com This process has included the use of anisotropic temperature factors, also known as anisotropic displacement parameters (ADPs). cdnsciencepub.comucl.ac.uk ADPs describe the thermal vibration of atoms in three dimensions, providing a more realistic model of atomic motion than isotropic models which assume uniform vibration in all directions. numberanalytics.com This level of refinement allows for a more detailed understanding of the dynamic nature of the crystal lattice. cdnsciencepub.comucl.ac.uk

Spectroscopic Characterization for Molecular and Electronic Structure

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the structural and dynamic properties of materials. For rubidium tetrafluoroborate (B81430), techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy, and Raman Spectroscopy have been employed to study its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of rubidium tetrafluoroborate reveals characteristic absorption bands corresponding to the vibrational modes of the tetrafluoroborate (BF₄⁻) anion. nih.gov The technique is highly sensitive to the interactions between the lithium cation (Li⁺) and the solvent molecules in solutions of lithium tetrafluoroborate, a related compound. nih.gov In such systems, the addition of the salt leads to the appearance of new shoulders and the splitting of original bands, indicating strong interactions. nih.gov For solid this compound, FTIR spectra are often recorded using techniques like the split mull method. nih.gov

The primary vibrational modes of the tetrahedral BF₄⁻ anion are well-defined. The triply degenerate stretching mode (ν₃) is particularly intense and is often observed in the region of 900–1150 cm⁻¹. acs.org The presence of different cations can influence the local symmetry of the BF₄⁻ anion, leading to the splitting of this degenerate mode. acs.orgacs.org

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a surface-sensitive technique that allows for the analysis of samples with minimal preparation. unige.chcsic.es For this compound, ATR-IR can provide information about the vibrational modes, similar to standard FTIR. nih.gov The technique is particularly useful for studying materials at interfaces and can be combined with other methods like modulation excitation spectroscopy to enhance signal and resolve complex spectra. unige.ch The use of an internal reflection element (IRE) made of materials like ZnSe, Si, or Ge allows for the probing of a thin layer of the sample at the interface. unige.ch

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy is another key technique for studying the vibrational properties of this compound. nih.govspectrabase.com It provides complementary information to FTIR, as some vibrational modes that are weak or inactive in the infrared spectrum may be strong in the Raman spectrum. The FT-Raman spectrum of this compound has been recorded using instruments such as the Bio-Rad FTS 175C with a Raman accessory. nih.gov

Analysis of Vibrational Modes and Lattice Dynamics

The vibrational spectra of this compound are interpreted in the context of its crystal structure and lattice dynamics. cdnsciencepub.comspcmc.ac.intu-berlin.de this compound is isomorphous with potassium, ammonium (B1175870), and cesium tetrafluoroborates, all possessing orthorhombic symmetry with the space group Pnma. cdnsciencepub.com The analysis of vibrational modes helps in understanding the interatomic forces and the motion of atoms within the crystal lattice. spcmc.ac.inaps.org

Lattice dynamics studies involve the analysis of both low-frequency lattice vibrations (phonons) and high-frequency internal vibrations of the BF₄⁻ anion. spcmc.ac.intu-berlin.de The coupling between the motion of the cation and the anion can lead to observable features in the vibrational spectra. arxiv.org The study of how these vibrational modes change with temperature and pressure provides insights into phase transitions and the mechanical properties of the material. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local environment of specific nuclei within a molecule. For this compound, ¹¹B NMR is particularly informative.

Boron-11 (¹¹B) NMR for Anion Environment and Speciation in Solution

Boron-11 (¹¹B) is a quadrupolar nucleus with a natural abundance of 80.1%, making it a good candidate for NMR studies. magritek.com The ¹¹B NMR spectrum of the tetrafluoroborate anion (BF₄⁻) provides valuable information about its chemical environment and interactions in solution. elsevierpure.comresearchgate.net

In solution, the ¹¹B NMR spectrum of the BF₄⁻ anion typically shows a quintet due to coupling with the four equivalent fluorine-19 nuclei. oxinst.comescholarship.org However, the resolution of this splitting can depend on the instrument and the sample conditions. escholarship.org The chemical shift of the ¹¹B signal is sensitive to the solvent and the nature of the cation present. sdsu.edu

Studies on tetrafluoroborate anions in various environments, such as in ionic liquids or adsorbed on activated carbons, have shown that ¹¹B NMR can distinguish between different species and their motional states. elsevierpure.comresearchgate.netresearchgate.net For instance, in activated carbons, distinct signals can be observed for BF₄⁻ anions on the outer surface versus those within the pores, with the latter showing a downfield shift and line broadening. elsevierpure.comresearchgate.net The linewidth of the ¹¹B NMR signal is influenced by the symmetry of the boron center and the size of the molecule; for the small, tetrahedral BF₄⁻ anion, the peak widths can be very narrow. oxinst.com

The hydrolysis of the BF₄⁻ anion to species like [BF₃OH]⁻ can also be monitored using ¹¹B NMR, as these hydrolysis products give rise to distinct signals in the spectrum. researchgate.netresearchgate.net

| Technique | Sample Preparation/Instrument | Key Findings |

| FTIR Spectroscopy | Split mull technique nih.gov | Characterizes vibrational modes of the BF₄⁻ anion. nih.gov |

| ATR-IR Spectroscopy | ATR-Neat (DuraSamplIR II) on a Bio-Rad FTS instrument nih.gov | Surface-sensitive analysis of vibrational modes. unige.ch |

| Raman Spectroscopy | FT-Raman on a Bio-Rad FTS 175C with Raman accessory nih.gov | Complements FTIR data, revealing other vibrational modes. spectrabase.com |

| ¹¹B NMR Spectroscopy | Solution in various solvents elsevierpure.comresearchgate.net | Probes the local environment and speciation of the BF₄⁻ anion. oxinst.comescholarship.org |

Rubidium Cation NMR (e.g., ⁸⁵Rb, ⁸⁷Rb) for Local Environment and Hyperfine Structure

Nuclear Magnetic Resonance (NMR) spectroscopy of rubidium isotopes, specifically ⁸⁵Rb and ⁸⁷Rb, serves as a powerful probe into the local chemical environment of the rubidium cation in this compound. Both isotopes are quadrupolar, meaning their nuclei are non-spherical, which makes their NMR signals highly sensitive to the symmetry of the local electric field gradient. huji.ac.il

Of the two NMR-active isotopes, ⁸⁷Rb is generally the preferred nucleus for NMR studies. This preference stems from its higher gyromagnetic ratio and smaller quadrupole moment compared to ⁸⁵Rb, resulting in a greater receptivity and narrower linewidths, which simplifies spectral interpretation. huji.ac.ilchemlin.org

In the solid state, the interaction of the nuclear quadrupole moment with the local electric field gradient provides detailed information about the symmetry of the crystal lattice site occupied by the Rb⁺ ion. Any distortion from a perfect cubic symmetry at the rubidium nucleus will result in a non-zero quadrupole coupling constant (Cq), which can be measured. This Cq value is directly related to the magnitude of the electric field gradient and thus reflects the arrangement of the neighboring tetrafluoroborate anions.

While specific ⁸⁵Rb and ⁸⁷Rb NMR studies on this compound are not extensively documented in the literature, research on other rubidium salts, such as rubidium halides and rubidium bound to organic structures, has demonstrated the utility of this technique. rsc.org For instance, solid-state ⁸⁷Rb NMR has been successfully employed to characterize the coordination environment of rubidium cations in complex biological structures, highlighting the sensitivity of the rubidium nucleus to its immediate surroundings. rsc.org Such studies provide a framework for how ⁸⁷Rb NMR could be applied to understand the local structure and subtle changes in the ionic packing of this compound.

Table 1: Nuclear Properties of Rubidium Isotopes Relevant to NMR Spectroscopy

| Property | ⁸⁵Rb | ⁸⁷Rb |

| Natural Abundance (%) | 72.17 | 27.83 |

| Spin (I) | 5/2 | 3/2 |

| Gyromagnetic Ratio (γ) / 10⁷ rad T⁻¹ s⁻¹ | 2.5923 | 8.7851 |

| Quadrupole Moment (Q) / fm² | +27.6 | +13.35 |

| Relative Receptivity (vs ¹H) | 0.0106 | 0.177 |

| Data sourced from huji.ac.ilchemlin.orgchemlin.orgnih.gov |

Solid-State NMR for Probing Phase Transition Mechanisms

Solid-state NMR spectroscopy is a highly effective method for investigating the mechanisms of phase transitions in crystalline solids like this compound. researchgate.net Changes in the crystal structure during a phase transition alter the local environments of the constituent nuclei (⁸⁷Rb, ¹¹B, and ¹⁹F), which can be detected as changes in the NMR spectra.

Many alkali tetrafluoroborate salts are known to undergo solid-to-solid phase transitions from a lower-temperature orthorhombic phase to a higher-temperature cubic phase. nsf.gov Solid-state NMR can monitor these transitions by observing changes in chemical shifts, linewidths, and spin-lattice relaxation times (T₁). For example, a transition to a more symmetric cubic phase would be expected to result in a narrowing of the ⁸⁷Rb NMR signal due to a reduction in the quadrupolar interaction.

Studies on related compounds, such as lithium tetrafluoroborate (LiBF₄), have shown that ¹⁹F and ⁷Li solid-state NMR can track the reorientational dynamics of the BF₄⁻ anion, which often drives the phase transition. nsf.gov Similarly, in a study of the phase transition in rubidium bicarbonate (RbHCO₃), ⁸⁷Rb NMR was instrumental in characterizing the changes in the rubidium environment. The application of such techniques to this compound would allow for a detailed, atom-specific understanding of the structural rearrangements and ionic dynamics that occur during its phase transitions. researchgate.netrsc.orgresearchgate.net

Electronic Spectroscopy and Photoelectron Studies

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectrophotometry

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) spectrophotometry are techniques used to study the electronic transitions in a material. dtic.milchemetrix.co.za In the case of this compound, an ionic compound with a large band gap, significant absorption is not expected in the visible or near-infrared regions. The primary absorption is anticipated to occur in the deep UV region, corresponding to the energy required to excite an electron from the valence band, primarily composed of orbitals from the tetrafluoroborate anion, to the conduction band.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Binding Energies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ntu.edu.tw When applied to this compound, XPS can confirm the presence of rubidium, boron, and fluorine in the expected stoichiometric ratios.

More importantly, XPS provides precise measurements of the core-level binding energies of the constituent elements. These binding energies are sensitive to the chemical environment of the atoms. For instance, the Rb 3d, B 1s, and F 1s binding energies in this compound can be compared to reference compounds to understand the ionic character of the bonds and the formal oxidation states of the elements. A study on rubidium-exposed surfaces demonstrated the ability of XPS to identify the chemical state of rubidium, including its interaction with other elements like oxygen. arxiv.org Similarly, a thesis abstract describes the use of XPS to investigate an ionic liquid mixture containing a tetrafluoroborate salt and a rubidium salt, indicating the technique's applicability to such systems. bilkent.edu.tr

Table 2: Representative Binding Energies from XPS

| Element | Core Level | Typical Binding Energy Range (eV) |

| Rubidium | Rb 3d₅/₂ | 109 - 112 xpsfitting.com |

| Boron | B 1s | ~192 - 194 (for BF₄⁻) |

| Fluorine | F 1s | ~688 - 690 (for BF₄⁻) |

| Note: These are typical ranges and the exact values for this compound would need to be determined experimentally. |

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Band Structure and Energy Level Assessment

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to investigate the valence band structure and determine the work function of materials. caltech.edu By using a UV light source, typically a helium discharge lamp, UPS probes the energy levels of the valence electrons. uni-freiburg.de

For this compound, a UPS spectrum would reveal the density of states of the valence band, which is primarily formed from the molecular orbitals of the BF₄⁻ anion. The high-resolution capabilities of UPS could potentially resolve the individual molecular orbitals of the tetrafluoroborate ion. Studies on rubidium halides have successfully used UPS to measure the valence band spectra and observe spin-orbit splitting. aps.org The top of the valence band, as determined by UPS, combined with the optical band gap from UV-Vis spectroscopy, allows for a comprehensive construction of the electronic band diagram of the material. The work function, which is the minimum energy required to remove an electron from the surface to the vacuum level, can also be determined from the secondary electron cutoff in the UPS spectrum. caltech.edu

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. bruker.com It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The technique relies on the detection of characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam.

For a sample of this compound, EDX analysis would confirm the presence of rubidium, boron, and fluorine. A key application of EDX is elemental mapping, which provides a visual representation of the spatial distribution of these elements across the sample. jeol.com In a homogeneous sample of this compound, the elemental maps for Rb, B, and F would be expected to be uniform, indicating a consistent distribution of the constituent ions. This technique is particularly useful for identifying any phase segregation or the presence of impurities. For instance, EDX mapping has been used to visualize the distribution of rubidium on treated titanium surfaces, demonstrating its utility for mapping this element. researchgate.net Advanced EDX techniques can even provide quantitative elemental mapping at high resolution. nih.govaps.org

High-Resolution Laser Spectroscopy of Rubidium Species

High-resolution laser spectroscopy is a fundamental technique for probing the intricate electronic structure and hyperfine interactions of rubidium species. While direct laser spectroscopy on the molecular entity of this compound in the gas phase is not common due to its ionic nature, the rubidium atoms generated from it can be meticulously studied. Techniques such as saturation absorption spectroscopy and two-photon spectroscopy are employed to overcome the limitations of Doppler broadening and resolve the fine and hyperfine energy levels of rubidium atoms. sandiego.edupasta.placestanford.edu

Research in this area primarily focuses on the D-lines of rubidium's atomic spectrum, which correspond to the electronic transitions from the 5S ground state to the 5P excited states. stanford.edudsta.gov.sg By utilizing tunable diode lasers, scientists can precisely scan a range of frequencies and observe the absorption profile of rubidium vapor. sandiego.edu To achieve high resolution, Doppler-free techniques are essential. Saturation absorption spectroscopy, for instance, uses a strong "pump" beam to saturate a narrow velocity class of atoms and a weaker "probe" beam to detect the reduced absorption at the transition's center frequency. sandiego.edustanford.edu This method effectively eliminates the Doppler broadening that arises from the thermal motion of the atoms, revealing the underlying hyperfine structure. sandiego.edu

Two-photon spectroscopy offers another powerful method for high-resolution studies, allowing access to transitions forbidden by single-photon selection rules, such as the 5S → 5D transition. aps.org This technique also provides a Doppler-free signal when counter-propagating laser beams are used. aps.org Studies have successfully resolved the hyperfine splitting of the 5D₅/₂ excited state in rubidium vapor confined within a photonic-crystal fiber, observing linewidths as narrow as 10 MHz. aps.org Such high-resolution measurements are critical for testing fundamental atomic theory and for applications in frequency metrology and quantum optics. stanford.eduaps.org

The hyperfine structure arises from the interaction between the nuclear spin (I) and the total electronic angular momentum (J). Rubidium has two stable isotopes, ⁸⁵Rb and ⁸⁷Rb, each with a different nuclear spin, leading to distinct hyperfine splitting patterns. pasta.place High-resolution laser spectroscopy allows for the precise measurement of these splittings, providing valuable data on the nuclear magnetic dipole and electric quadrupole moments.

Detailed findings from laser spectroscopy on rubidium atoms include the quantitative evaluation of the hyperfine structure of the 5²S₁/₂ ground state and the 5²P₃/₂ excited state. pasta.place For instance, the D2 transition at approximately 780 nm is a common subject of investigation. stanford.edudsta.gov.sg The observed spectrum reveals multiple absorption peaks corresponding to transitions from the different hyperfine levels of the ground state to the hyperfine levels of the excited state for both ⁸⁵Rb and ⁸⁷Rb. irjet.net

The data gathered from these high-resolution techniques are crucial for developing and refining atomic models and have practical applications in technologies like atomic clocks and magnetometers. irjet.net

Table 1: Spectroscopic Data for Rubidium Isotopes

This interactive table provides key spectroscopic parameters for the two stable isotopes of Rubidium, ⁸⁵Rb and ⁸⁷Rb, which are central to high-resolution laser spectroscopy studies.

| Parameter | ⁸⁵Rb | ⁸⁷Rb | Reference |

| Natural Abundance | 72.17% | 27.83% | irjet.net |

| Nuclear Spin (I) | 5/2 | 3/2 | pasta.place |

| D2 Line Wavelength | ~780 nm | ~780 nm | stanford.edudsta.gov.sg |

| Ground State (5²S₁/₂) Hyperfine Splitting | ~3.0 GHz | ~6.8 GHz | pasta.place |

| D2 Transition (5²S₁/₂ → 5²P₃/₂) | Investigated | Investigated | pasta.placestanford.edu |

Theoretical and Computational Investigations of Rubidium Tetrafluoroborate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. scispace.com DFT is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com This approach offers a balance between accuracy and computational cost, making it a valuable tool for materials science.

Electronic structure analysis within DFT aims to understand the arrangement and energies of electrons within the rubidium tetrafluoroborate (B81430) system. This involves calculating the distribution of electron density and analyzing the molecular orbitals (MOs), which describe the wave-like behavior of electrons in a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is fundamental to determining the chemical reactivity and electronic properties of the compound.

For a complex like rubidium tetrafluoroborate, which involves an alkali metal cation (Rb⁺) and a tetrafluoroborate anion (BF₄⁻), the analysis would reveal the nature of the ionic bond between the two components. It would also detail the covalent bonds within the BF₄⁻ anion. In related systems, such as alkali-metal coordinated crown ethers, DFT calculations have been used to study the electronic structures of ground and excited states, revealing how electrons occupy diffuse molecular orbitals. rsc.org Such analyses for RbBF₄ would provide insights into its charge distribution and potential for electronic transitions.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. This process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. For this compound, this would determine the precise bond lengths (B-F) and bond angles (F-B-F) in the tetrafluoroborate anion, as well as the ionic distance between the rubidium cation and the anion in the crystal lattice.

Studying the energetic landscape involves mapping the potential energy of the system as a function of its atomic coordinates. This can reveal different stable or metastable structures (isomers) and the energy barriers between them. While challenges can arise in calculations involving heavy elements like rubidium, such as the potential for atoms to collapse during optimization if the basis set and method are not chosen carefully, successful optimization provides the foundational structure for predicting other properties. researchgate.net

DFT calculations can be employed to predict the mechanical properties of a material by calculating its elastic constants. These constants (denoted as Cᵢⱼ) describe the material's response to an applied stress and its resistance to deformation. From the elastic constants, important mechanical descriptors such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived. researchgate.netresearchgate.net

Table 1: Definitions of Key Mechanical Properties Derived from Elastic Constants

| Property | Symbol | Description |

| Bulk Modulus | B | Resistance to uniform compression. |

| Shear Modulus | G | Resistance to shape change at a constant volume. |

| Young's Modulus | E | A measure of stiffness; the ratio of stress to strain along an axis. |

| Poisson's Ratio | ν | The ratio of transverse contraction to axial extension. |

| Ductility Index | B/G | An indicator of a material's ductility or brittleness. |

This table describes the mechanical properties that could be calculated for this compound using DFT, based on methodologies applied to other materials. researchgate.net

For solid-state materials, DFT is used to calculate the electronic band structure and the Density of States (DOS). The band structure describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). The DOS represents the number of available electronic states at each energy level.

For this compound, these calculations would reveal whether the material is an insulator, semiconductor, or metal. Given its ionic nature, a large band gap characteristic of an insulator would be expected. The Partial Density of States (PDOS) can further decompose the total DOS, showing the contribution of each type of atom (Rb, B, F) to the electronic states in the valence and conduction bands. researchgate.netquantumatk.com For example, studies on liquid rubidium under pressure have shown how the contribution of different orbitals (s and d) to the DOS changes with compression. aps.orgaps.org Similar analysis on RbBF₄ would clarify the roles of rubidium and tetrafluoroborate ions in its electronic structure.

Standard DFT functionals can struggle to accurately describe non-covalent interactions, particularly the weak van der Waals forces, also known as dispersion forces. q-chem.com To address this, empirical dispersion corrections can be added to the DFT energy calculation. q-chem.comcrystalsolutions.eu Common schemes include the DFT-D methods (e.g., DFT-D2, DFT-D3), which add a pairwise correction term to account for these missing interactions. q-chem.comcrystalsolutions.eu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for studying the physical movements of atoms and molecules over time. The atoms are allowed to interact for a fixed duration, providing a view of the system's dynamic evolution. While classical MD uses empirical force fields to define the interactions, ab initio (or first-principles) MD combines MD with electronic structure calculations (like DFT) to compute the forces on the fly.

For this compound, MD simulations could be used to study its behavior at different temperatures and pressures. For instance, simulations could model the melting process, providing insight into the structural changes that occur as it transitions from a solid to a liquid. First-principles MD simulations on liquid rubidium have successfully studied the effects of compression on its structural and electronic properties, showing good agreement with experimental data. aps.org A similar approach for RbBF₄ could be used to investigate its liquid structure, ionic conductivity, and dynamic properties, providing a link between its atomic-scale behavior and macroscopic properties.

Simulations of Solvation and Cluster Formation in Electrolytes

When this compound dissolves in a solvent, its constituent ions—the rubidium cation (Rb⁺) and the tetrafluoroborate anion (BF₄⁻)—are surrounded by solvent molecules in a process called solvation. Molecular dynamics (MD) simulations are a key computational technique used to study these solvated systems. arxiv.org These simulations model the movements and interactions of every atom over time, providing a detailed picture of how the electrolyte solution is structured.

In dilute solutions, ions are typically fully solvated and exist as separate entities, known as solvent-separated ion pairs (SSIPs). chemrxiv.org However, as the concentration of this compound increases, the ions are more likely to come into direct contact, forming contact ion pairs (CIPs) and larger ionic aggregates or clusters. chemrxiv.orgarxiv.org The formation of these clusters is a dynamic equilibrium, driven by the balance between the electrostatic attraction of the oppositely charged ions and the entropy gained from having more free particles in the system. arxiv.org

Graph-theory-based cluster analysis of simulation data allows for the quantification of these different ionic species. chemrxiv.orgarxiv.org This analysis defines a cluster as a group of ions where each member is within a specified cutoff distance of at least one other member of the same cluster. arxiv.org By applying this method, researchers can determine the distribution and average size of ionic clusters at various salt concentrations. For a this compound electrolyte, simulations would likely show that as concentration increases, the population of free, fully solvated ions decreases while the proportion of ions in CIPs and larger aggregates grows significantly. chemrxiv.org

Table 1: Simulated Ionic Species Distribution in this compound Electrolytes at Different Concentrations

| Concentration (mol/L) | Free Ions (SSIPs) (%) | Contact Ion Pairs (CIPs) (%) | Aggregates (AGGs) (%) |

| 0.1 | 85 | 12 | 3 |

| 0.5 | 60 | 25 | 15 |

| 1.0 | 35 | 40 | 25 |

| 2.0 | 15 | 45 | 40 |

| Note: This table presents illustrative data based on general principles of electrolyte behavior as described in computational studies. chemrxiv.org |

Dynamics of Ion-Pairing and Solvation Shells

The interactions within a this compound electrolyte are not static. The solvent molecules in the solvation shell around the Rb⁺ and BF₄⁻ ions are constantly exchanging with molecules from the bulk solvent. researchgate.net The dynamics of these processes, including the lifetime of ion pairs and the residence time of solvent molecules in the solvation shell, can be investigated using molecular dynamics simulations. acs.orgchemrxiv.org

The dynamics of the system are heavily influenced by the nature of the ions and the solvent. acs.org The relatively large size and lower charge density of the rubidium cation (Rb⁺) compared to smaller alkali cations like lithium (Li⁺) generally lead to weaker ion-solvent interactions and faster solvent exchange dynamics. acs.org Consequently, the solvation shell around Rb⁺ is typically less tightly bound.

Simulations reveal that different ionic species (SSIPs, CIPs, AGGs) exhibit distinct dynamic behaviors. chemrxiv.org Ions in solvent-separated pairs tend to diffuse more quickly than those locked in contact ion pairs or larger aggregates. chemrxiv.org The formation of an ion pair often involves the release of some solvent molecules from the primary solvation shells of the ions, a phenomenon known as electrostriction, which can be quantified by changes in the system's volume. researchgate.net

The residence time of solvent molecules in the first solvation shell of the cation is a key parameter. For rubidium, this time is expected to be shorter than for smaller, more strongly coordinating cations like magnesium (Mg²⁺) or even calcium (Ca²⁺). chemrxiv.org This is because the weaker electrostatic attraction between Rb⁺ and the solvent allows for more rapid exchange. The geometry of the solvent molecules also plays a crucial role; bulky or rigid solvents may lead to longer residence times due to steric hindrance. chemrxiv.org

Table 2: Illustrative Residence Times and Diffusion Coefficients for Cations in an Electrolyte

| Cation | Ionic Radius (Å) | Average Solvent Residence Time (ps) | Diffusion Coefficient (10⁻⁹ m²/s) |

| Li⁺ | 0.76 | 50.2 | 1.05 |

| Na⁺ | 1.02 | 35.8 | 1.33 |

| K⁺ | 1.38 | 25.1 | 1.96 |

| Rb⁺ | 1.52 | 20.5 | 2.28 |

| Cs⁺ | 1.67 | 18.3 | 2.45 |

| Note: Data is illustrative, based on known periodic trends and simulation principles for alkali metal cations. chemrxiv.orgacs.org |

Time-Dependent Density Functional Theory (TDDFT) for Optical Properties

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to calculate the excited-state properties of molecules and materials, which govern their interaction with light. mpg.desissa.it It is an extension of Density Functional Theory (DFT), a common ground-state method, to time-dependent phenomena like the absorption of photons. rsc.org

The core principle of TDDFT is to model the response of the electron density of a system to a time-varying external potential, such as the oscillating electric field of a light wave. core.ac.uk By calculating this response, one can predict the optical absorption spectrum of the compound, identifying the energies at which it will absorb light. aps.org The peaks in the calculated spectrum correspond to electronic excitations from occupied to unoccupied molecular orbitals.

For a system like this compound, TDDFT calculations would be performed on the tetrafluoroborate (BF₄⁻) anion, as the Rb⁺ cation has a closed-shell electronic structure and its electronic excitations occur at very high energies, outside the typical optical range. The calculation would provide the excitation energies and oscillator strengths, which determine the intensity of the absorption peaks. Even with simple approximations for the exchange-correlation potential, TDDFT can produce optical spectra that are in good agreement with experimental results. mpg.deaps.org This makes TDDFT a valuable tool for understanding the electronic structure and optical properties of materials without needing to perform complex and potentially costly experiments. sissa.it

Computational Studies on Cation-Anion Interactions (e.g., Natural Bond Orbital Analysis)

To gain a deeper understanding of the chemical bonding within this compound, computational methods like Natural Bond Orbital (NBO) analysis are employed. whiterose.ac.uk NBO analysis translates the complex, calculated wavefunction of a molecule into a more intuitive chemical picture of localized bonds, lone pairs, and atomic orbitals. whiterose.ac.ukwisc.edu This allows for a quantitative investigation of the interactions between the rubidium cation and the tetrafluoroborate anion.

NBO analysis can be used to study the charge transfer between the cation and the anion, revealing the degree of covalency in the predominantly ionic bond. acs.org It also provides detailed information about the hybridization of the atomic orbitals involved in bonding. For instance, in a series of related compounds, changes in the s- and p-character of the bonding orbitals of the central atom can be correlated with structural changes, such as bond angles, in accordance with Bent's rule. rsc.org

In the context of this compound, NBO analysis would focus on the donor-acceptor interactions between the fluorine atoms of the BF₄⁻ anion (which have lone pairs, acting as NBO donors) and the empty orbitals of the Rb⁺ cation (acting as NBO acceptors). The strength of these interactions provides a measure of the cation-anion binding. Comparing this compound with other alkali metal tetrafluoroborates (e.g., LiBF₄, KBF₄) using NBO analysis would reveal trends. For example, the analysis would likely show that the s-character of the orbitals on the central cation involved in the interaction increases as one moves up the group from rubidium to lithium, correlating with stronger cation-anion interactions. rsc.org

Table 3: Hypothetical Natural Bond Orbital (NBO) Analysis Results for Alkali Metal Tetrafluoroborates

| Compound | Cation | Cation-Anion Interaction Energy (kcal/mol) | Charge Transfer (e⁻) (Anion to Cation) | Cation Orbital s-Character (%) |

| LiBF₄ | Li⁺ | -25.5 | 0.095 | 22.0 |

| NaBF₄ | Na⁺ | -20.1 | 0.078 | 15.5 |

| KBF₄ | K⁺ | -16.8 | 0.065 | 10.1 |

| RbBF₄ | Rb⁺ | -15.2 | 0.059 | 8.5 |

| Note: This table contains hypothetical data illustrating expected chemical trends based on NBO principles and studies of analogous ionic systems. rsc.org |

Solution Chemistry and Ion Solvent Interactions

Conductance Studies of Ion Association

Conductance measurements provide a powerful tool to investigate the extent of ion pairing in electrolyte solutions. For rubidium tetrafluoroborate (B81430), these studies, particularly in non-aqueous solvents, reveal significant insights into its associative behavior.

Precision Conductance Measurements in Non-Aqueous Solvents (e.g., Acetonitrile)

High-precision conductance measurements have been performed for rubidium tetrafluoroborate in acetonitrile (B52724) at 25°C. cdnsciencepub.comcdnsciencepub.com Acetonitrile, a dipolar aprotic solvent, is known for its moderate ability to solvate cations and weaker ability to solvate anions. cdnsciencepub.com The experimental procedure involves meticulous purification of the solvent and the salt to ensure the accuracy of the measured conductance values. cdnsciencepub.com The choice of acetonitrile allows for the study of ion association in a medium with a dielectric constant of 35.95, where many 1:1 univalent salts are expected to be only slightly associated. cdnsciencepub.com

Analysis using the Fuoss-Hsia Conductance Equation

The experimental conductance data for this compound in acetonitrile is analyzed using the expanded form of the Fuoss-Hsia conductance equation. cdnsciencepub.comcdnsciencepub.com This equation relates the equivalent conductance (Λ) of an electrolyte solution to its concentration (c) and takes into account the effects of ion-ion interactions. cdnsciencepub.com The equation is given by:

Λ = Λ₀ - S(αc)¹/² + E(αc)ln(αc) + J₁(αc) - J₂(αc)³/² - K_A (αc)f±²Λ

where Λ₀ is the limiting equivalent conductance at infinite dilution, S, E, J₁, and J₂ are theoretical coefficients, α is the degree of dissociation, K_A is the association constant, and f± is the mean ionic activity coefficient. dtic.mil This advanced equation is considered superior to the earlier Fuoss-Onsager equation for fitting conductance data. cdnsciencepub.com

Determination of Ion Size Parameters and Association Constants

The analysis of conductance data using the Fuoss-Hsia equation allows for the determination of key parameters, including the limiting equivalent conductance (Λ₀), the association constant (K_A), and the ion size parameter (d), which represents the distance of closest approach of the ions. cdnsciencepub.com To obtain the best fit of the data to the equation, the ion size parameter is systematically varied. cdnsciencepub.comcdnsciencepub.com For this compound in acetonitrile, this analysis has yielded specific values for these parameters, indicating that the salt is indeed associated in this solvent. cdnsciencepub.com

Table 1: Conductance Parameters for this compound in Acetonitrile at 25°C cdnsciencepub.com

| Parameter | Value |

| Limiting Equivalent Conductance (Λ₀) | 193.35 ± 0.04 S cm²/mol |

| Association Constant (K_A) | 21 ± 2 L/mol |

| Ion Size Parameter (d) | 4.3 Å |

| Standard Deviation of Fit (σΛ) | 0.02 |

Source: Yeager, H. L., & Kratochvil, B. (1975). Conductance Study of Ion Pairing of Alkali Metal Tetrafluoroborates and Hexafluorophosphates in Acetonitrile. Canadian Journal of Chemistry, 53(22), 3448-3451. cdnsciencepub.com

Trends in Ion Association and Solvation Tendencies

The association constant (K_A) for this compound in acetonitrile reveals a tendency for the ions to form ion pairs in solution. cdnsciencepub.com This association is influenced by the solvation of both the cation (Rb⁺) and the anion (BF₄⁻). Acetonitrile is a better solvator for cations than for anions. cdnsciencepub.com The trend in association for a series of alkali metal tetrafluoroborates (NaBF₄, KBF₄, RbBF₄) shows that the association constant increases as the cation size increases. cdnsciencepub.com This suggests that the solvation of the cation plays a significant role in the extent of ion pairing. cdnsciencepub.com Weaker cation solvation leads to stronger ion association. cdnsciencepub.com The tetrafluoroborate anion is considered to be relatively unsolvated in acetonitrile. cdnsciencepub.com

Hydration and Solvation Sphere Analysis

Understanding the immediate chemical environment of the rubidium and tetrafluoroborate ions in solution is crucial for a complete picture of its behavior. Spectroscopic techniques like Extended X-ray Absorption Fine Structure (EXAFS) provide direct information about the local structure around a specific ion.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Environment

While specific EXAFS studies on this compound were not found, the technique has been successfully applied to study the hydration of the rubidium ion (Rb⁺) in aqueous solutions of other rubidium salts, such as rubidium bromide (RbBr) and rubidium chloride (RbCl). researchgate.net These studies provide valuable insights that can be extrapolated to understand the hydration of the rubidium ion from this compound in an aqueous environment.

EXAFS studies on aqueous RbBr solutions have shown that the Rb⁺ ion is surrounded by a hydration shell of approximately 6.5 water molecules. researchgate.net The arrangement of these water molecules is asymmetrical, with an average Rb-O distance of 0.288 nm. researchgate.net Another study using anomalous X-ray scattering on a 4 M aqueous RbCl solution determined a coordination number of 6.4 to 7.4 for the Rb⁺ ion, with a slightly larger Rb-O distance of 0.305 nm. researchgate.net The estimation accuracy for coordination numbers from room temperature EXAFS is typically around ±25%, and for bond lengths, it is about ±0.03 Å. openaccessrepository.it

Polyborate Speciation and Distribution in Aqueous Systems

In aqueous solutions, salts containing borates, including the tetrafluoroborate anion from this compound, can participate in complex equilibrium reactions, leading to the formation of various polyborate species. The relative abundance and distribution of these species are highly sensitive to the solution's pH, the total boron concentration, and the temperature.

The foundational species in these aqueous systems are boric acid, B(OH)₃, and the simple borate (B1201080) ion, [B(OH)₄]⁻. With an increase in the total boron concentration, these monomeric units can undergo polymerization to form a diverse array of polyborate anions through condensation reactions.

Advanced analytical techniques, most notably Raman spectroscopy and ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in identifying the predominant polyborate species in these solutions. Among the identified species are:

Triborate ion: [B₃O₃(OH)₄]⁻

Tetraborate ion: [B₄O₅(OH)₄]²⁻

Pentaborate ion: [B₅O₆(OH)₄]⁻

The equilibrium between these species is dynamic. For example, in solutions that are rich in boric acid, the triborate ion is frequently the most abundant polyborate species. The pH of the solution plays a critical role in shifting these equilibria and, consequently, in determining the dominant polyborate species at any given time.

Interactive Data Table: Common Polyborate Species in Aqueous Solution

| Polyborate Species | Chemical Formula |

| Boric Acid | B(OH)₃ |

| Borate Ion | [B(OH)₄]⁻ |

| Triborate Ion | [B₃O₃(OH)₄]⁻ |

| Tetraborate Ion | [B₄O₅(OH)₄]²⁻ |

| Pentaborate Ion | [B₅O₆(OH)₄]⁻ |

Phase Transitions and High Pressure Behavior

Solid-State Phase Transition Mechanisms

The thermal behavior of rubidium tetrafluoroborate (B81430) is characterized by a reversible solid-solid phase transition, a common feature among alkali tetrafluoroborate salts. This transition involves a change from a lower-symmetry, ordered structure at room temperature to a higher-symmetry, disordered structure at higher temperatures.

At ambient temperature and pressure, rubidium tetrafluoroborate possesses an orthorhombic crystal structure, isomorphous with compounds like potassium tetrafluoroborate (KBF₄), ammonium (B1175870) tetrafluoroborate (NH₄BF₄), and cesium tetrafluoroborate (CsBF₄). mst.edu This room-temperature polymorph belongs to the space group Pbnm. mst.edu

Early investigations using differential thermal analysis confirmed that this compound, like other alkali metal tetrafluoroborates, undergoes a reversible polymorphic transition from its room-temperature orthorhombic (historically referred to as rhombic) phase to a high-temperature cubic phase. osti.gov This high-temperature polymorph is characterized by a higher degree of symmetry, which is consistent with the behavior observed in analogous salts like KBF₄, which transitions to a disordered cubic phase (Fm-3m). aps.orgresearchgate.net Polymorphism, the ability of a compound to exist in more than one crystal structure, is a key characteristic of this class of materials. researchgate.net The transition involves a significant rearrangement of the crystal lattice to accommodate increased thermal motion.

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are essential for quantifying the thermodynamic parameters of phase transitions. Seminal work by Marano and Shuster involved the use of differential thermal analysis to determine the transition temperatures and heats of transition for several alkali tetrafluoroborates, including the rubidium salt. osti.govgumed.edu.pl

These studies demonstrate a distinct endothermic peak upon heating, corresponding to the energy absorbed during the orthorhombic-to-cubic transition, and a corresponding exothermic peak upon cooling. The key thermodynamic parameters associated with this transition are the transition temperature (Tₜ), the enthalpy change (ΔH), and the entropy change (ΔS). The entropy change, a measure of the increase in disorder, can be calculated from the enthalpy and temperature of the transition (ΔS = ΔH/Tₜ). researchgate.netubbcluj.ro

| Compound | Transition Temperature (Heating) | Enthalpy of Transition (ΔH) | Reference |

| Potassium Tetrafluoroborate (KBF₄) | ~285-291 °C | ~15.1 kJ/mol | aps.orgresearchgate.net |

| Sodium Tetrafluoroborate (NaBF₄) | ~230-246 °C | ~7.7 kJ/mol | aps.orgresearchgate.net |

| This table presents data for analogous compounds to illustrate the typical thermodynamic parameters of phase transitions in alkali tetrafluoroborates. |

The significant entropy change associated with these transitions is a strong indicator of an order-disorder mechanism, as discussed in section 7.3.

Dielectric spectroscopy is a powerful technique for investigating phase transitions, as changes in crystal structure and ionic mobility lead to distinct changes in the dielectric properties of a material, such as its dielectric constant (permittivity). aps.orgbohrium.com In a phase transition, particularly one involving the reorientation of polarizable ions, a significant anomaly in the dielectric constant is often observed at the transition temperature.

Studies on related compounds, such as pyridinium (B92312) tetrafluoroborate, have successfully used dielectric permittivity measurements to identify and characterize solid-solid phase transitions, including the detection of a ferroelectric transition. mpg.de In such experiments, the real part of the dielectric permittivity is measured as a function of temperature across a range of frequencies. A sharp peak or a step-like change in the dielectric constant serves as a clear signature of a structural transformation. bohrium.comrsc.org This change is linked to the modification of the dipole moments and their mobility within the crystal lattice as it transitions from one phase to another. For this compound, the transition to the high-symmetry cubic phase would be expected to produce a distinct change in the dielectric response due to the increased rotational freedom of the BF₄⁻ anions.

Pressure-Induced Structural Transformations in Analogous Alkali Halides

The application of high pressure is a fundamental method for inducing structural phase transitions in crystalline solids, as it favors the formation of more densely packed crystal structures. indico.global While specific high-pressure X-ray diffraction data for this compound is not widely reported, the behavior of analogous, simpler ionic compounds like alkali halides provides a well-established framework for understanding pressure-induced transformations.

Alkali halides (e.g., NaCl, KBr) typically adopt the rocksalt (B1) structure at ambient conditions. Under high pressure, many of these compounds transform to the more compact cesium chloride (CsCl, B2) structure, which has a higher coordination number of 8. This B1-to-B2 transformation is a classic example of a pressure-induced structural phase transition. aps.org

More complex fluoride (B91410) compounds, such as the perovskite-type layer compound RbAlF₄, have also been studied under pressure. Raman scattering studies on RbAlF₄ revealed pressure-induced phase transitions related to the tilting of AlF₆ octahedra, demonstrating that pressure can induce subtle as well as dramatic structural changes. researchgate.net High-pressure experiments typically employ a diamond anvil cell (DAC) to generate pressures in the gigapascal (GPa) range, with in-situ analysis performed using techniques like synchrotron X-ray diffraction or Raman spectroscopy to identify the new high-pressure polymorphs. aps.orgnih.govresearchgate.netresearchgate.net It is expected that applying high pressure to RbBF₄ would eventually induce a transition to a more compact crystal structure, though the specific pathway may differ from simple alkali halides due to the presence of the polyatomic tetrafluoroborate anion.

Characterization of Order-Disorder Phenomena and Displacive Transitions

Solid-state phase transitions are broadly classified as either displacive or order-disorder. Displacive transitions involve small, cooperative displacements of atoms from their equilibrium positions, often associated with the softening of a phonon mode. In contrast, order-disorder transitions involve the statistical ordering of atoms or molecular ions that are disordered among multiple possible sites or orientations in the high-temperature phase. aps.org

The orthorhombic-to-cubic transition in alkali tetrafluoroborates, including RbBF₄, is widely characterized as being of the order-disorder type. aps.orgresearchgate.net In the low-temperature orthorhombic phase, the tetrahedral BF₄⁻ anions have fixed, ordered orientations within the crystal lattice. As the temperature increases towards the transition point, the anions gain sufficient thermal energy to begin reorienting. In the high-temperature cubic phase, the BF₄⁻ anions are orientationally disordered, undergoing rapid, hindered rotations that give them an effective spherical symmetry on a time-averaged basis. This dynamic disorder is responsible for the higher symmetry of the cubic phase. The large entropy of transition (ΔS) observed in calorimetric measurements for these salts is a key piece of evidence supporting the order-disorder mechanism, as it reflects the significant increase in configurational entropy associated with the random orientations of the BF₄⁻ anions. researchgate.netbohrium.com

Spectroscopic Signatures of Phase Transitions (e.g., NMR, Raman, IR)

Spectroscopic methods provide microscopic insight into the structural and dynamic changes that occur during a phase transition.

Raman and IR Spectroscopy: These techniques probe the vibrational modes of the crystal lattice. A phase transition results in a change in crystal symmetry, which in turn alters the selection rules that determine which vibrational modes are active in Raman and IR spectra. For RbBF₄, the transition from the lower-symmetry orthorhombic phase to the higher-symmetry cubic phase would be expected to lead to the disappearance or merging of certain spectral bands, reflecting the change in the local environment of the BF₄⁻ ion. Raman studies on the analogous NaBF₄ have shown distinct bands corresponding to the internal modes of the BF₄⁻ ion and the lattice modes; changes in these bands with temperature are direct signatures of the phase transition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is particularly sensitive to the local environment and dynamics of specific nuclei. mst.edu Temperature-dependent NMR studies, often focusing on ¹⁹F or ¹¹B nuclei, can track the onset of molecular motion. For RbBF₄, the transition to the disordered cubic phase would be marked by a significant narrowing of the NMR signal. This is because the rapid, isotropic reorientation of the BF₄⁻ anions in the high-temperature phase averages out the anisotropic dipolar and quadrupolar interactions that cause line broadening in the static, ordered low-temperature phase. This motional narrowing is a classic NMR signature of an order-disorder transition involving molecular reorientation.

Reactivity and Reaction Mechanisms

Hydrolytic Stability and Decomposition Pathways

Rubidium tetrafluoroborate (B81430) is generally considered to be relatively stable under normal conditions. ontosight.ai However, the tetrafluoroborate anion does exhibit a slight sensitivity to hydrolysis. wikipedia.org This process involves the reaction with water, which can lead to the decomposition of the anion.

The decomposition of tetrafluoroborate is understood to proceed through the loss of a fluoride (B91410) ligand. wikipedia.org While rubidium tetrafluoroborate itself is stable, it can decompose at high temperatures. ontosight.ai Its melting point is 612°C, which is also its decomposition temperature. chemister.ru

Table 1: Thermal Properties of this compound

| Property | Value |

| Melting Point | 612 °C |

| Decomposition Temperature | 612 °C |

This table summarizes the key thermal properties of this compound.

Reactivity with Lewis Acids and Fluoride Abstraction

The tetrafluoroborate anion can react with strong Lewis acids. wikipedia.orgchemeurope.com This reactivity stems from the ability of highly electrophilic species to abstract a fluoride ion from the BF₄⁻ anion. wikipedia.orgchemeurope.com For instance, extremely reactive cations derived from elements like titanium, zirconium, hafnium, and silicon are capable of abstracting a fluoride from the tetrafluoroborate anion. wikipedia.orgchemeurope.com In such scenarios, the tetrafluoroborate anion is not considered "innocent" or non-coordinating, and alternative, more robustly non-coordinating anions like hexafluoroantimonate (SbF₆⁻) may be required. wikipedia.org

This fluoride abstraction is a key aspect of the chemical utility of tetrafluoroborate salts. The reaction essentially allows the BF₄⁻ anion to serve as a fluoride donor. wikipedia.org

Nucleophilic Substitution Reactions Involving the Tetrafluoroborate Anion as a Leaving Group

In the realm of nucleophilic substitution reactions, the effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. youtube.comlibretexts.org The tetrafluoroborate anion is the conjugate base of the strong acid, tetrafluoroboric acid (HBF₄). This makes the BF₄⁻ anion a weak base and, consequently, a good leaving group in certain contexts. youtube.compearson.com

The stability of the tetrafluoroborate anion, derived from the high electronegativity of the fluorine atoms and the symmetrical distribution of the negative charge, contributes to its efficacy as a leaving group. chemeurope.com While halides like iodide and bromide are excellent leaving groups, the tetrafluoroborate anion provides a non-halide alternative that can be advantageous in specific synthetic strategies. youtube.comlibretexts.org For instance, in reactions where halide ions might interfere or lead to side products, employing a tetrafluoroborate salt can be a viable solution.

Complexation and Coordination Chemistry with Transition Metal Centers

This compound, like other tetrafluoroborate salts, plays a role in coordination chemistry. The tetrafluoroborate anion is often considered a weakly coordinating anion, meaning it has a low tendency to bind to metal centers. wikipedia.org This property makes tetrafluoroborate salts useful for preparing and isolating highly electrophilic cationic metal complexes. wikipedia.org

However, the "non-coordinating" nature of the tetrafluoroborate anion is not absolute. In some instances, a fluorine atom from the BF₄⁻ anion can act as a bridging ligand between the boron and a cationic metal center. wikipedia.org For example, transition metal tetrafluoroborates can exist as solvates with water, alcohols, ethers, or nitriles. wikipedia.org The synthesis of these transition and heavy metal fluoroborates is typically achieved by adding the respective metal salts to a mixture of boric acid and hydrofluoric acid. wikipedia.orgchemeurope.com

Role as a Fluorinating Agent in Organic and Inorganic Synthesis

The tetrafluoroborate anion can act as a source of fluoride ions, making its salts, including this compound, useful as fluorinating agents. wikipedia.org This is particularly evident in the Balz-Schiemann reaction, a well-known method for synthesizing aryl fluorides, which utilizes the thermal decomposition of arenediazonium tetrafluoroborates. wikipedia.org

In organic synthesis, various fluorinating agents based on the tetrafluoroborate structure have been developed. For example, aminodifluorosulfinium tetrafluoroborate salts are effective deoxofluorinating reagents. organic-chemistry.org Similarly, reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) are known fluorinating agents. google.com These reagents can convert alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides. nih.gov

In inorganic synthesis, the tetrafluoroborate anion is also utilized. For instance, the reaction of bromine trifluoride with hexachloroplatinates(IV) of potassium, rubidium, and cesium can produce trichlorotrifluoroplatinates(IV). researchgate.net

Interfacial Reactions and Surface Modification

The principles of ligand chemistry are central to understanding the interfacial reactions and surface modification of materials, including nanomaterials.

Ligand Exchange Mechanisms in Nanomaterials

Ligand exchange is a critical process in nanomaterial science, involving the replacement of ligands on the surface of a nanoparticle with different ones. numberanalytics.com This process is fundamental for altering the chemical and physical properties of nanoparticles, such as their stability, solubility, and reactivity, to tailor them for specific applications. numberanalytics.com

The mechanisms of ligand exchange can be associative, where an intermediate complex is formed, or dissociative, where a ligand detaches before the new one binds. numberanalytics.comnih.gov The choice of ligands and the exchange process can significantly impact the properties of the nanomaterial. For instance, exchanging long-chain organic ligands for smaller inorganic ligands can improve the electrical conductivity between nanoparticles. mdpi.com While direct research on this compound in ligand exchange on nanomaterials is not extensively documented in the provided results, the underlying principles of using salts to influence surface chemistry are relevant. The dissociation of this compound in a suitable solvent would provide rubidium cations and tetrafluoroborate anions that could participate in or influence ligand exchange processes at a nanoparticle's surface. The presence of these ions could alter the ionic strength of the solution, affecting the stability of the nanoparticle dispersion and the kinetics of ligand exchange.

Defect Passivation Strategies in Electronic Materials

Scientific investigations have shown that various rubidium halides, such as rubidium fluoride (RbF), rubidium iodide (RbI), and rubidium bromide (RbBr), can be effective in passivating defects. The small ionic radius of the rubidium cation allows it to fill vacancies and interstitially dope (B7801613) the perovskite lattice, reducing non-radiative recombination.

Similarly, the tetrafluoroborate anion, sourced from compounds like potassium tetrafluoroborate (KBF₄), cesium tetrafluoroborate (CsBF₄), and various organic tetrafluoroborate salts, has been shown to passivate surface defects. The fluorine atoms in the BF₄⁻ anion can interact with uncoordinated lead ions (Pb²⁺) in the perovskite structure, mitigating defect states.

Influence on Crystallization Processes in Hybrid Perovskites

The crystallization process of the perovskite film is a determining factor for the final morphology, crystal quality, and ultimately, the performance of the solar cell. Additives are often used to control nucleation and crystal growth, leading to more uniform and larger grain sizes with fewer defects.

The tetrafluoroborate anion has also been noted to have an effect on the perovskite crystallization process, often by interacting with precursor materials and influencing the formation of the perovskite film at the substrate interface.

Despite the known individual effects of its constituent ions, there is a lack of specific studies on the influence of This compound on the crystallization of hybrid perovskites. Theoretical studies have been conducted on the crystal structure of this compound itself, but its role as an additive in controlling the crystallization of other materials like hybrid perovskites remains an area with limited exploration in the scientific literature.

Advanced Research Applications and Materials Science Contributions

Electrolyte Design for Advanced Battery Systems

The quest for safer and more efficient energy storage solutions has led researchers to explore novel electrolyte formulations. While research into rubidium tetrafluoroborate's direct application in battery electrolytes is still developing, the broader family of tetrafluoroborate (B81430) salts, such as lithium tetrafluoroborate (LiBF₄), has been extensively studied. oaepublish.com These salts are known for their high chemical and electrochemical stability, which is crucial for battery performance. samaterials.com

Advanced electrolyte systems often incorporate various additives to enhance performance. These can include inorganic salts like lithium nitrate (B79036), potassium nitrate, and rubidium nitrate. researchgate.net The primary role of an electrolyte is to facilitate the movement of ions between the anode and cathode. rsc.org For low-temperature applications, the electrolyte's viscosity, the dissociation of the lithium salt, and the effectiveness of additives are key factors. rsc.org The development of advanced electrolytes is a critical area of research for improving the energy density, lifespan, and safety of lithium-ion batteries. oaepublish.com

Perovskite Solar Cell Technology

Rubidium cations, often introduced through compounds like this compound, have demonstrated a significant impact on the performance and stability of perovskite solar cells (PSCs). These cells are a promising photovoltaic technology due to their potential for high efficiency and low manufacturing costs.

Interfacial Modification Strategies for Enhanced Performance

Interfacial modification is a key strategy to boost the efficiency and stability of PSCs. Introducing a rubidium-containing compound at the interface between the electron transport layer (ETL) and the perovskite absorber layer can significantly enhance device performance. For instance, using rubidium bromide (RbBr) as an interfacial modifier on a titanium dioxide (TiO₂) ETL has been shown to improve power conversion efficiency (PCE). acs.orgnih.gov This modification smoothens the ETL surface, which aids in the uniform spreading of the perovskite precursor solution and reduces interface contact resistance. acs.orgnih.gov It also passivates defects like oxygen vacancies on the ETL surface. acs.orgnih.gov Similarly, the use of ionic liquids like 1-decyl-3-methylimidazolium (B1227720) tetrafluoroborate at the interface between the perovskite and the carbon electrode has been shown to reduce charge recombination and defect states, leading to higher PCE. researchgate.net

Influence on Perovskite Film Quality and Device Stability

Table 1: Impact of Rubidium Compound Modification on Perovskite Solar Cell Performance

| Modification Strategy | ETL Material | Rubidium Compound | Impact on PCE | Reference |

| Interfacial Modification | TiO₂ | RbBr | Increased from 19.21% to 21.15% | acs.orgnih.gov |

| ETL Engineering | mp-TiO₂ | RbCl | Increased from 8.65% to 11.10% (HTL-free) | researchgate.net |

| Cation Incorporation | N/A | Rb⁺ | Increased from 19.5% to 21.1% | nih.gov |

Deep-Ultraviolet Optoelectronic Materials Research

The search for new nonlinear optical (NLO) materials capable of generating deep-ultraviolet (DUV) coherent light (with wavelengths below 200 nm) is crucial for applications in fields like photolithography and laser processing. nih.govacs.org Borate (B1201080) crystals have been a primary focus in this area. mdpi.com